molecular formula C24H30NO2P B12846832 N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

Cat. No.: B12846832
M. Wt: 395.5 g/mol
InChI Key: JKMHCCZIXRILCZ-UHFFFAOYSA-N
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Description

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a complex organic compound known for its unique structure and properties. It is a chiral phosphine ligand used in enantioselective synthesis, which is crucial for producing compounds with high yield and enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves several steps. The key steps include the formation of the phosphine ligand and its subsequent reactions to introduce the diethylamine group. The reaction conditions typically involve inert atmospheres and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

    Substitution: The compound can undergo substitution reactions where the diethylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives.

Scientific Research Applications

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine has several scientific research applications:

    Chemistry: It is used as a chiral phosphine ligand in enantioselective synthesis, which is essential for producing enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs with specific enantiomeric forms, which can have different therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various metal catalysts, and the pathways involved are those of enantioselective catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
  • N,N-dibutyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Uniqueness

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is unique due to its specific diethylamine group, which imparts distinct steric and electronic properties. These properties make it particularly effective in enantioselective synthesis compared to its dimethyl and dibutyl analogs.

Properties

Molecular Formula

C24H30NO2P

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

InChI

InChI=1S/C24H30NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h13-16H,3-12H2,1-2H3

InChI Key

JKMHCCZIXRILCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1OC2=C(C3=C(CCCC3)C=C2)C4=C(O1)C=CC5=C4CCCC5

Origin of Product

United States

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